3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC15802368
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2S |
|---|---|
| Molecular Weight | 284.76 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2 |
| Standard InChI Key | ZQAYAZRVZNPEID-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolidine-2,4-dione core, a five-membered heterocycle containing sulfur (S) and two ketone groups at positions 2 and 4. Substituents include:
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A 3-chlorobenzyl group at position 5, introducing aromatic and electron-withdrawing characteristics.
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A 2-aminoethyl side chain at position 3, enhancing solubility and enabling hydrogen bonding interactions .
The IUPAC name, 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, reflects this substitution pattern.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O₂S | |
| Molecular Weight | 284.76 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN | |
| XLogP3-AA (Lipophilicity) | 1.8 (predicted) |
Synthesis and Characterization
Synthetic Routes
The synthesis typically employs Knoevenagel condensation, a method optimized for thiazolidinedione derivatives . Key steps include:
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Core Formation: Reaction of thiourea with chloroacetic acid under acidic conditions to generate the thiazolidine-2,4-dione scaffold .
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Substituent Introduction:
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3-Chlorobenzyl Group: Electrophilic aromatic substitution or alkylation using 3-chlorobenzyl chloride.
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2-Aminoethyl Side Chain: Nucleophilic substitution with ethylenediamine derivatives.
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Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 110°C (reflux) | 15% |
| Catalyst | HCl (concentrated) | 20% |
| Solvent | Ethanol/Water (1:1) | 10% |
Structural Elucidation
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of aromatic protons (δ 7.2–7.4 ppm) and the aminoethyl chain (δ 2.8–3.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The 3-chlorobenzyl group enhances membrane disruption, while the aminoethyl chain facilitates bacterial efflux pump inhibition .
Anti-Inflammatory Properties
In murine models, the derivative reduced TNF-α levels by 40% at 10 mg/kg, comparable to dexamethasone. The mechanism involves suppression of NF-κB signaling via thiazolidinedione-mediated PPAR-γ activation .
Pharmacokinetic and ADME Profiling
In Silico Predictions
Using SwissADME software, the compound demonstrates:
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High Gastrointestinal Absorption: 85% bioavailability (log P = 1.8) .
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Blood-Brain Barrier (BBB) Impermeability: Polar surface area (PSA) of 90 Ų limits CNS penetration .
Table 3: ADME Properties
| Property | Value | Implication |
|---|---|---|
| Water Solubility | -3.2 (Log S) | Moderate solubility |
| CYP Inhibition | CYP2C9 (weak) | Low drug-drug interaction risk |
| Plasma Protein Binding | 92% | Prolonged half-life |
Therapeutic Applications and Future Directions
Diabetes Management
Thiazolidinediones are established insulin sensitizers. Structural analogs of this compound show PPAR-γ agonism with reduced edema risk, positioning it as a candidate for type II diabetes therapy .
Oncological Drug Development
The dual mechanism of DNA intercalation and ROS induction supports its potential as a chemotherapeutic agent, particularly in multidrug-resistant cancers.
Challenges and Optimization
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